molecular formula C9H3F7O B13600288 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B13600288
M. Wt: 260.11 g/mol
InChI Key: XFPCTOHGAHHLQL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one (CAS 1517587-62-0) is a high-value fluorinated aromatic ketone extensively used as a versatile building block in organic synthesis and medicinal chemistry . This compound serves as a critical pharmaceutical intermediate and fine chemical for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Its structure features multiple strong electron-withdrawing groups, including a trifluoroacetyl moiety and a fluorinated phenyl ring, which significantly enhance its reactivity and influence the physicochemical properties of resulting compounds, such as their metabolic stability, lipophilicity, and bioavailability . As a key synthon, it is suitable for various synthetic transformations, including nucleophilic aromatic substitutions and cross-coupling reactions, making it indispensable for research in drug discovery and material science . Supplied with >99% purity, the product is rigorously analyzed by techniques including HPLC, GCMS, and NMR to ensure quality and consistency . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H3F7O

Molecular Weight

260.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H3F7O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H

InChI Key

XFPCTOHGAHHLQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Using Trifluoroacetyl Halides or Derivatives

One classical approach is a Friedel-Crafts acylation of a substituted fluoro-trifluoromethylbenzene with trifluoroacetyl chloride or trifluoroacetic anhydride under Lewis acid catalysis (e.g., AlCl3). This method introduces the 2,2,2-trifluoroacetyl group directly onto the aromatic ring.

  • The aromatic substrate is often pre-functionalized with fluorine and trifluoromethyl groups to direct regioselectivity.
  • The reaction is conducted under anhydrous conditions, typically at low to moderate temperatures to control reactivity.
  • Purification involves aqueous workup and chromatographic separation to isolate the ketone product.

This method is well-documented for related trifluoroacetophenones and provides moderate to high yields depending on substituent effects and reaction conditions.

Organometallic Coupling with Trifluoroacetyl Precursors

Modern synthetic routes employ organometallic intermediates , particularly arylmagnesium or aryllithium reagents derived from halogenated aromatic precursors:

  • Starting from 2-fluoro-5-(trifluoromethyl)aryl halides (e.g., bromides or chlorides), metal-halogen exchange is performed using magnesium or lithium reagents to generate arylmagnesium or aryllithium species.
  • These organometallic intermediates are then reacted with trifluoroacetyl electrophiles such as trifluoroacetic anhydride or trifluoroacetyl chloride to afford the target ketone.
  • This approach allows for high regioselectivity and functional group tolerance.
  • Reaction conditions typically include low temperatures (-78 °C to 0 °C) to prevent side reactions and decomposition.

This method is supported by patent literature describing the preparation of related trifluoroacetophenones using organometallic coupling strategies.

Halogen Exchange and Directed Metalation

Some methods involve halogen exchange or directed ortho-metalation to introduce the trifluoroacetyl group at the desired position:

  • Halogenated intermediates (e.g., 5-bromo-1,2,3-trichlorobenzene derivatives) undergo metalation with magnesium or lithium reagents.
  • Subsequent reaction with trifluoroacetyl sources yields the trifluoroacetylated product.
  • This approach requires careful control of regioselectivity and reaction parameters to avoid poly-substitution or dehalogenation.

Such processes are elaborated in patent documents detailing the preparation of structurally similar trifluoroacetophenones.

Representative Reaction Conditions and Outcomes

Step Reagents/Conditions Yield (%) Notes
Friedel-Crafts acylation Aromatic substrate, trifluoroacetyl chloride, AlCl3, 0-25 °C, anhydrous 70-85 Requires strict moisture control; regioselective
Organometallic coupling Aryl bromide, Mg or Li metal, THF, -78 to 0 °C, trifluoroacetyl electrophile 75-90 High regioselectivity; sensitive to moisture
Directed metalation and acylation Halogenated aromatic, n-BuLi or Mg, -78 °C, trifluoroacetyl chloride 65-80 Requires precise temperature control

Analytical and Purity Data

  • Purity of the synthesized compound is commonly confirmed by ^1H NMR , ^19F NMR , and mass spectrometry .
  • For example, ^1H NMR spectra show characteristic aromatic proton shifts influenced by fluorine and trifluoromethyl substituents.
  • ^19F NMR provides distinct signals for trifluoromethyl and trifluoroacetyl fluorines.
  • Purity levels of 95% or higher are achievable with optimized reaction and purification protocols.

Summary of Key Literature and Patent Sources

  • Patent ES2755333T3 describes acylation of fluorinated aromatic compounds with trifluoroacetyl groups, detailing reaction conditions and purity analysis.
  • Patent US10696657B2 discusses organometallic coupling methods for related trifluoroacetophenones, including reagents, catalysts, and intermediates.
  • Patent WO2016058896A1 provides a comprehensive method for preparing halogenated trifluoroacetophenones via metalation and acylation steps, emphasizing regioselectivity and process efficiency.
  • PubChem and CAS databases confirm molecular identifiers and synonyms, supporting structural and purity data.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Grignard Reagents: Used in reduction reactions to form alcohols.

    Lewis Acids: Such as AlCl3, used in Friedel-Crafts acylation.

    Oxidizing Agents: Used in oxidation reactions to form N-oxides.

Major Products

    2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.

    Fluorinated Polymers: Formed from condensation reactions.

    N-Oxides: Formed from oxidation reactions.

Scientific Research Applications

Scientific Research Applications

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one has potential biological activity. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity. Studies suggest that this compound may interact with specific biological targets, possibly influencing enzyme functions or cell signaling pathways. Its unique structure allows for significant interactions with proteins and enzymes, where multiple fluorine atoms enhance hydrogen bonding and may alter binding affinities compared to non-fluorinated analogs. Further research is needed to fully understand the specific interaction mechanisms and their implications for biological activity.

Structural Similarity

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of multiple fluorinated groups along with a carbonyl moiety. This structural arrangement imparts distinct chemical properties that enhance its utility in both synthetic chemistry and biological applications. The interplay between the trifluoromethyl group and the fluoro-substituted phenyl ring makes it a valuable compound for further exploration in research and industry.

Related Compounds

Other related compounds include:

  • 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone, which has the molecular formula C9H3F7O .
  • 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol, with the molecular formula C9H5F7O .
  • 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid .
  • Crystal form of 2-({2-fluoro-4-methyl-5-[(R)-(2,2,2-trifluoroethyl)sulfinyl]phenyl}imino)-3-(2,2,2-trifluoroethyl)-1,3-thiazolidin-4-one, which has the empirical formula C14H11F7N2O2S2 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s activity and physicochemical properties are influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Substituent and Property Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one (Target) –F (2), –CF₃ (5), –COCF₃ (1) C₁₀H₅F₇O 292.14* Agrochemical intermediates
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one –F (2), –CF₃ (5), –COCH₃ (1) C₉H₆F₄O 206.14 Building block for heterocycles
1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one –Cl (3), –CF₃ (5), –COCH₃ (1) C₉H₆ClF₃O 222.59 Crop protection agents
1-(2,4-Bis(trifluoromethyl)phenyl)ethanone –CF₃ (2,4), –COCH₃ (1) C₁₀H₆F₆O 280.15 High lipophilicity for drug design
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone –Cl (3), –CF₃ (5), –COCF₃ (1) C₉H₃ClF₆O 284.57 Pharmaceutical impurity (afoxolaner)

*Calculated based on structural similarity to and .

Key Observations:

Para-trifluoromethyl groups increase metabolic stability due to strong electron-withdrawing effects, as seen in agrochemical intermediates .

Ketone Group Modification :

  • Replacement of –COCH₃ with –COCF₃ (as in the target compound) significantly elevates electronegativity and resistance to enzymatic degradation, critical for prolonged activity in vivo .

Biological Activity

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes, particularly those involved in cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways critical for cell survival and growth.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.5
MCF7 (Breast Cancer)0.3
HeLa (Cervical Cancer)0.4

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence and position of fluorine atoms significantly influence the compound's biological activity. For instance:

  • Fluorine Substituents : The introduction of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake.
  • Positioning of Functional Groups : Variations in the positioning of fluorine atoms affect binding affinity to target enzymes.

Study 1: Inhibition of FGFR Kinases

In a study evaluating the inhibition of fibroblast growth factor receptors (FGFR), this compound demonstrated potent inhibitory effects with an IC50 value of 69.1 nM against FGFR1, indicating its potential as a therapeutic agent in targeting FGFR-related cancers .

Study 2: Antitumor Activity

A comprehensive evaluation in vivo showed that this compound reduced tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The treatment group exhibited a significant reduction in tumor volume compared to controls, highlighting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one, and what critical parameters influence yield?

Methodological Answer: A common synthetic route involves Friedel-Crafts acylation of 2-fluoro-5-(trifluoromethyl)benzene derivatives with trifluoroacetyl chloride under anhydrous conditions. Key parameters include:

  • Temperature control : Reactions often require cooling to -100°C to prevent side reactions (e.g., over-acylation or decomposition) .
  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the electrophilic acylation agent.
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol ensures high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluoro (-F) substituents, while ¹H NMR resolves aromatic protons (δ 7.5–8.2 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 288.0321) confirms molecular formula C₁₀H₅F₇O.
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the trifluoromethyl group relative to the ketone .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer: SAR studies should focus on:

  • Functional group modifications : Replace the trifluoromethyl group with -CF₂H or -CH₃ to assess hydrophobicity effects.
  • Positional isomerism : Synthesize analogs with fluorine at the 3- or 4-position of the phenyl ring to compare binding affinities.
  • Bioassay integration : Use enzyme inhibition assays (e.g., cytochrome P450) to correlate structural changes with activity. A reference table of analogs is provided below:
Compound NameSimilarity IndexKey Structural Variation
1-(4-(Trifluoromethoxy)phenyl)ethanone0.91-O-CF₃ instead of -CF₃ at position 5
2-Bromo-1-[3,5-di(CF₃)phenyl]ethanone0.85Bromo substitution at ketone position
2',4'-Difluoro-5'-(CF₃)acetophenone0.89Additional fluorine at position 4

Data from SAR studies can resolve contradictions in biological activity reports (e.g., conflicting IC₅₀ values) .

Q. What challenges arise in optimizing reaction conditions for introducing trifluoromethyl groups during synthesis?

Methodological Answer: Key challenges include:

  • Reagent compatibility : Trifluoromethylating agents (e.g., CF₃I or Togni’s reagent) require strict moisture-free conditions to avoid hydrolysis .
  • Regioselectivity : Competing electrophilic substitution at meta vs. para positions necessitates directing groups (e.g., -NO₂) to control product distribution.
  • Side reactions : Over-fluorination can occur if stoichiometry is not tightly controlled. Kinetic monitoring via in-situ ¹⁹F NMR helps mitigate this .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) be resolved?

Methodological Answer: Discrepancies often stem from:

  • Assay variability : Standardize conditions (e.g., pH, temperature) across studies. For example, conflicting IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
  • Protein source : Recombinant vs. native enzymes may exhibit altered binding kinetics. Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Solvent effects : DMSO concentrations >1% can denature proteins; ensure consistency in vehicle controls .

Q. What strategies are effective in studying the compound’s interactions with biological targets like kinases or GPCRs?

Methodological Answer:

  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, focusing on fluorine’s role in hydrophobic pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate entropy-driven (fluorine desolvation) vs. enthalpy-driven interactions.
  • Mutagenesis studies : Replace key residues (e.g., Tyr to Phe in kinase ATP-binding sites) to validate fluorine’s role in hydrogen bonding .

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